Doxycycline hyclate

Description

Doxycycline Hyclate is the hyclate salt form of doxycycline, a synthetic, broad-spectrum tetracycline antibiotic exhibiting antimicrobial activity. Doxycycline hyclate binds reversibly to the 30S ribosomal subunit, possibly to the 50S ribosomal subunit as well, thereby blocking the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This leads to an inhibition of protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity.

DOXYCYCLINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

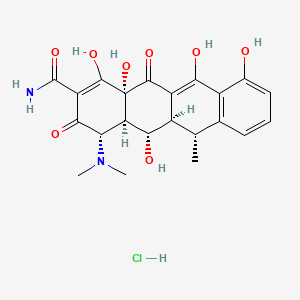

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10+,14+,15-,17-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZGHXUZDHMIQ-CVHRZJFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045405 | |

| Record name | Doxycycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10592-13-9, 24390-14-5 | |

| Record name | Doxycycline Hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxycycline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Doxycycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6α,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride, (4S,4aR,5S,5aR,6R,12aS)-, compd. with ethanol, hydrate (2:2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxycycline Hyclate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYCYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4182Z6T2ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Doxycycline Hyclate: A Deep Dive into its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline hyclate, a semisynthetic tetracycline antibiotic, has been a cornerstone in the treatment of a wide array of bacterial infections for decades. Its broad-spectrum bacteriostatic activity has made it a versatile tool in combating various pathogens. This technical guide provides an in-depth exploration of the core mechanisms by which doxycycline hyclate exerts its antibacterial effects, intended for an audience well-versed in microbiological and pharmacological principles.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial action of doxycycline is the inhibition of protein synthesis.[1][2][3] This process is fundamental to bacterial growth and replication, and its disruption leads to a bacteriostatic effect, meaning it halts bacterial proliferation rather than directly killing the cells.[2][4]

Doxycycline targets the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.[3][5] Specifically, it binds to the 30S ribosomal subunit.[2][3] This binding is reversible and occurs at a specific site, preventing the attachment of aminoacyl-tRNA (aa-tRNA) to the ribosomal A (acceptor) site.[1][3] By blocking the A site, doxycycline effectively prevents the incorporation of new amino acids into the growing polypeptide chain, thereby arresting protein elongation.[1][2] This selective action is possible due to structural differences between bacterial 70S ribosomes and mammalian 80S ribosomes, leading to a preferential binding to the former.

Caption: Experimental workflow for MIC determination by broth microdilution.

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of doxycycline on bacterial protein synthesis. A common method involves the use of a cell-free transcription-translation system and a reporter protein, such as luciferase.

Materials:

-

Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

Doxycycline hyclate at various concentrations

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the components of the cell-free system, including the S30 extract, DNA template, amino acids, and energy source.

-

Addition of Inhibitor: Add varying concentrations of doxycycline hyclate to the reaction mixtures. Include a control reaction with no doxycycline.

-

Incubation: Incubate the reactions at the optimal temperature for the cell-free system (typically 37°C) for a specified period (e.g., 1-2 hours) to allow for transcription and translation to occur.

-

Measurement of Reporter Activity: Add the luciferase assay reagent to each reaction. This reagent contains the substrate for luciferase (luciferin).

-

Data Analysis: Measure the luminescence produced in each reaction using a luminometer. The amount of light produced is directly proportional to the amount of functional luciferase synthesized. A decrease in luminescence in the presence of doxycycline indicates inhibition of protein synthesis.

Doxycycline hyclate's primary mechanism of action remains the potent and specific inhibition of bacterial protein synthesis through its binding to the 30S ribosomal subunit. The additional discovery of its ability to interfere with rRNA processing provides a more comprehensive understanding of its antibacterial efficacy. The quantitative data from MIC studies and the detailed methodologies of key experiments outlined in this guide offer valuable resources for researchers and professionals in the field of drug development and infectious disease. A thorough understanding of these core principles is essential for the continued effective use of this important antibiotic and for the development of novel antimicrobial strategies.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Determination of the minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. lib.itg.be [lib.itg.be]

- 5. Doxycycline | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

Doxycycline Hyclate as a Matrix Metalloproteinase (MMP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a semisynthetic tetracycline antibiotic, has garnered significant attention for its non-antimicrobial properties, primarily its ability to inhibit matrix metalloproteinases (MMPs). This technical guide provides an in-depth exploration of doxycycline hyclate as an MMP inhibitor, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing associated signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of doxycycline beyond its antibiotic capabilities.

Introduction

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Dysregulation of MMP activity is implicated in a variety of diseases, including periodontal disease, arthritis, cancer metastasis, and cardiovascular disorders. Doxycycline hyclate, at subantimicrobial doses, has emerged as a clinically approved MMP inhibitor, offering a therapeutic strategy to mitigate tissue degradation in these conditions. Its inhibitory action is multifaceted, involving direct enzyme inhibition and indirect modulation of inflammatory and signaling pathways that regulate MMP expression and activation.

Mechanism of Action

Doxycycline's efficacy as an MMP inhibitor stems from several mechanisms:

-

Direct Inhibition: The primary mechanism involves the chelation of the catalytic Zn²⁺ ion within the active site of the MMP molecule, a process facilitated by the structural arrangement of doxycycline. This direct binding incapacitates the enzyme, preventing it from degrading its ECM substrates.

-

Indirect Inhibition via Signaling Pathways: Doxycycline has been shown to modulate intracellular signaling cascades that are critical for MMP gene expression. Notably, it can inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By interfering with these pathways, doxycycline can downregulate the transcription of various MMP genes.

-

Inhibition of Oxidative Activation: Doxycycline can scavenge reactive oxygen species (ROS), which are known to contribute to the oxidative activation of latent pro-MMPs into their active forms.

Quantitative Data on Doxycycline's MMP Inhibition

The inhibitory potency of doxycycline varies among different MMPs. The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Inhibitory Potency of Doxycycline against Various MMPs

| MMP Target | IC50 Value (μM) | Source |

| MMP-1 (Collagenase-1) | >400 | [1] |

| MMP-2 (Gelatinase-A) | 56 | [1] |

| MMP-3 (Stromelysin-1) | 32 | [1] |

| MMP-7 (Matrilysin) | 28 | [1] |

| MMP-8 (Collagenase-2) | 26–50 | [1] |

| MMP-9 (Gelatinase-B) | 2–50 | [1][2] |

| MMP-13 (Collagenase-3) | 2–50 | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Studies on Subantimicrobial Dose Doxycycline (SDD) in Periodontitis

| Study Focus | Patient Population | Doxycycline Regimen | Key Findings | Reference |

| MMP-8 Levels in GCF | Chronic Periodontitis | 20 mg twice daily for 120 days | Significant reduction in GCF MMP-8 levels compared to placebo (from 407.13 ng/mL to 63.77 ng/mL in the SDD group vs. 378.71 ng/mL to 229.13 ng/mL in the placebo group) | [3][4] |

| Clinical Parameters and MMPs in GCF | Chronic Periodontitis | 20 mg twice daily for 3 months | Significant reduction in GCF MMP-8 and MMP-9 levels compared to baseline. | [5] |

| MMP-9 and MMP-13 in GCF | Type 2 Diabetes with Periodontitis | 20 mg daily | Significant reduction in GCF levels of MMP-9 and MMP-13 compared to SRP alone. | [6] |

GCF: Gingival Crevicular Fluid; SRP: Scaling and Root Planing

Table 3: Clinical Studies on Doxycycline in Other Conditions

| Study Focus | Patient Population | Doxycycline Regimen | Key Findings | Reference |

| MMPs in Abdominal Aortic Aneurysm (AAA) | Patients undergoing AAA repair | 50, 100, or 300 mg/day for 2 weeks | Significant reduction in aortic wall MMP-8 and MMP-9 protein levels. 75% reduction in aneurysm wall neutrophil content. | [7] |

| MMPs in Carotid Plaques | Patients undergoing carotid endarterectomy | 200 mg/day for 2-8 weeks | Significant reduction in MMP-1 concentration in carotid plaques (from a mean of 14.8 to 10.3 ng/100g wet weight). | [8][9][10] |

| Plasma MMP-9 Levels | Healthy Subjects | 100 mg twice daily | ~20% reduction in plasma MMP-9 levels within 12 hours. | [11] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the MMP-inhibitory effects of doxycycline.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.

a. Sample Preparation:

-

Collect conditioned media from cell cultures treated with and without doxycycline.

-

Centrifuge the media to remove cell debris.

-

Concentrate the media using centrifugal filter units.

-

Determine the protein concentration of the samples.

b. Gel Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix samples with a non-reducing sample buffer.

-

Load equal amounts of protein into the wells of the gel.

-

Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.

c. Renaturation and Development:

-

Wash the gel with a renaturation buffer (e.g., 2.5% Triton X-100) to remove SDS and allow enzymes to renature.

-

Incubate the gel in a developing buffer (e.g., containing Tris-HCl, CaCl₂, and ZnCl₂) at 37°C for 16-48 hours.

d. Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

-

Quantify the bands using densitometry.

Western Blotting for Signaling Pathway Proteins (e.g., NF-κB)

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways.

a. Cell Lysis and Protein Quantification:

-

Treat cells with doxycycline and/or an inflammatory stimulus (e.g., LPS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

b. Electrophoresis and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, IκBα).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane thoroughly.

d. Visualization:

-

Add an enhanced chemiluminescence (ECL) substrate.

-

Detect the signal using an imaging system.

-

Analyze the band intensities to determine relative protein levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for MMP Quantification

ELISA is a quantitative immunoassay used to measure the concentration of a specific MMP in a sample.

a. Plate Preparation:

-

Coat a 96-well plate with a capture antibody specific for the target MMP.

-

Wash the plate to remove unbound antibody.

-

Block the plate to prevent non-specific binding.

b. Sample and Standard Incubation:

-

Prepare a standard curve using known concentrations of the recombinant MMP.

-

Add standards and samples (e.g., gingival crevicular fluid, cell culture supernatant) to the wells.

-

Incubate to allow the MMP to bind to the capture antibody.

c. Detection:

-

Wash the plate.

-

Add a detection antibody that binds to a different epitope on the MMP.

-

Wash the plate.

-

Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

-

Wash the plate.

d. Signal Development and Measurement:

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the MMP concentration in the samples by comparing their absorbance to the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by doxycycline and the workflows of the experimental protocols described above.

Caption: Doxycycline's multifaceted inhibition of MMPs.

Caption: Workflow for Gelatin Zymography.

Caption: Workflow for Western Blotting.

Conclusion

Doxycycline hyclate stands out as a unique therapeutic agent with well-documented MMP-inhibitory properties that are independent of its antimicrobial activity. Its ability to both directly inhibit MMPs and modulate key inflammatory signaling pathways makes it a valuable tool in the management of diseases characterized by excessive ECM degradation. The data and protocols presented in this guide offer a solid foundation for further research into the clinical applications and underlying molecular mechanisms of doxycycline as an MMP inhibitor. Continued investigation is warranted to fully elucidate its therapeutic potential across a broader spectrum of MMP-driven pathologies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. brieflands.com [brieflands.com]

- 3. Effects of sub-antimicrobial dose doxycycline therapy on crevicular fluid MMP-8, and gingival tissue MMP-9, TIMP-1 and IL-6 levels in chronic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Effects of sub-antimicrobial dose doxycycline therapy on crevicular fluid MMP-8, and gingival tissue MMP-9, TIMP-1 and IL-6 levels in chronic periodontitis. | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Doxycycline therapy for abdominal aneurysm: Improved proteolytic balance through reduced neutrophil content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prospective, randomized, double-blind trial investigating the effect of doxycycline on matrix metalloproteinase expression within atherosclerotic carotid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. researchgate.net [researchgate.net]

The Pleiotropic Effects of Doxycycline Hyclate: A Technical Guide to its Non-Antibiotic Properties in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a widely used tetracycline antibiotic, has garnered significant attention in the research community for its substantial non-antibiotic properties. Independent of its antimicrobial activity, which involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, doxycycline exerts a range of effects at sub-antimicrobial concentrations.[1][2] These include potent anti-inflammatory, immunomodulatory, anti-angiogenic, and anti-apoptotic activities, primarily attributed to its ability to inhibit matrix metalloproteinases (MMPs) and modulate key cellular signaling pathways. This technical guide provides an in-depth exploration of these non-antibiotic mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support researchers and drug development professionals in harnessing the therapeutic potential of doxycycline beyond its antibiotic applications.

Anti-inflammatory and Immunomodulatory Effects

Doxycycline's anti-inflammatory and immunomodulatory properties are multifaceted, involving the suppression of pro-inflammatory cytokines and the modulation of key signaling cascades.

Inhibition of Pro-inflammatory Mediators

Doxycycline has been shown to significantly reduce the expression and production of several pro-inflammatory cytokines. This inhibitory effect is crucial in various inflammatory conditions. For instance, in in vitro studies, low doses of doxycycline have been effective in modulating the gene expression of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in human keratinocyte (HaCaT) cells.[2][3] Similarly, in human monocytic cells challenged with Aggregatibacter actinomycetemcomitans, low-dose doxycycline significantly inhibited the production of TNF-α, IL-1α, IL-1β, IL-6, and IL-8.[4][5]

Modulation of Signaling Pathways

The anti-inflammatory effects of doxycycline are largely mediated through its influence on critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway: The NF-κB transcription factor is a pivotal regulator of the inflammatory response. Doxycycline has been identified as a potent inhibitor of the NF-κB pathway.[1][6] It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes, which include many pro-inflammatory cytokines and anti-apoptotic proteins like BCL2α.[1][7] Studies have shown that doxycycline treatment can decrease the translocation of NF-κB to the nucleus in breast cancer cells and inhibit NF-κB activity in HEK293 cells.[8]

MAPK Pathway: The MAPK signaling pathways, including the p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways, are also crucial in regulating inflammation. Doxycycline has been shown to suppress the activation of the p38 MAPK and NF-κB signaling pathways in microglia, thereby reducing the production of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines.[9] In sonicated leptospira-infected J774A.1 macrophage cells, doxycycline inhibited the activation of both MAPK and NF-κB pathways.

The following diagram illustrates the inhibitory effect of doxycycline on the NF-κB signaling pathway.

Inhibition of Matrix Metalloproteinases (MMPs)

One of the most well-characterized non-antibiotic functions of doxycycline is its ability to inhibit MMPs. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, a process crucial for tissue remodeling, inflammation, and cancer metastasis. Doxycycline's MMP inhibitory activity is observed at sub-antimicrobial doses and is independent of its antibacterial properties.[10][11]

Quantitative Data on MMP Inhibition

The inhibitory potency of doxycycline varies among different MMPs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxycycline for several MMPs as reported in the literature.

| MMP Target | IC50 (µM) | Reference |

| MMP-1 | >400 | [12] |

| MMP-2 | 56 | [12] |

| MMP-3 | 32 | [12] |

| MMP-7 | 28 | [12] |

| MMP-8 | 26-50 | [12] |

| MMP-9 | 608 | [13] |

| MMP-13 | 2-50 | [12] |

Anti-Angiogenic Properties

Doxycycline exhibits significant anti-angiogenic effects, which are critical in cancer research and ophthalmology. Angiogenesis, the formation of new blood vessels, is a vital process in tumor growth and metastasis.

Modulation of Angiogenic Factors

Doxycycline's anti-angiogenic activity is partly mediated by its ability to modulate the expression of key angiogenic and anti-angiogenic factors. For instance, in hypoxic human Müller glial cells (MIO-M1), doxycycline treatment led to an increase in the mRNA expression of the anti-angiogenic pigment epithelium-derived factor (PEDF), while the expression of the pro-angiogenic vascular endothelial growth factor (VEGF) was not significantly altered.[14] This shift in the PEDF/VEGF balance contributes to an anti-angiogenic cellular response.[14] Furthermore, studies in transgenic mice have suggested that doxycycline itself can regulate VEGF-A expression, with effects varying between cell types.[15]

Inhibition of Endothelial Cell Functions

Doxycycline directly inhibits key processes in angiogenesis, including the proliferation and migration of endothelial cells and the formation of tube-like structures. In vitro studies have demonstrated that doxycycline inhibits VEGF-induced tube formation in bovine aortic endothelial cells (BAECs).[14]

The following diagram illustrates a typical experimental workflow for an in vitro tube formation assay.

Anti-Apoptotic and Pro-Apoptotic Effects

The effect of doxycycline on apoptosis is complex and appears to be cell-type and context-dependent. In some instances, it exhibits anti-apoptotic properties, while in others, particularly in cancer cells, it acts as a pro-apoptotic agent.

Pro-Apoptotic Effects in Cancer Cells

In various cancer cell lines, doxycycline has been shown to induce apoptosis. This pro-apoptotic activity is often mediated through the activation of caspases, the key executioners of apoptosis. For example, in human pancreatic cancer cells, doxycycline induces caspase-dependent apoptosis involving the activation of caspases -3, -7, -8, -9, and -10.[16] In malignant T-cells, doxycycline induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-8.[1] This is often linked to its inhibition of the NF-κB pathway, which controls the expression of anti-apoptotic proteins like Bcl-2.[1]

Anti-Apoptotic Effects

Conversely, in certain non-cancerous cell types, doxycycline has demonstrated protective, anti-apoptotic effects. For example, it has been shown to protect thymic epithelial cells from mitomycin C-induced apoptosis by up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein Bax.[17]

Experimental Protocols

To facilitate the investigation of doxycycline's non-antibiotic properties, this section provides an overview of key experimental protocols.

Gelatin Zymography for MMP Activity

Gelatin zymography is a widely used technique to detect and quantify the activity of gelatinases (MMP-2 and MMP-9).

Methodology:

-

Sample Preparation: Conditioned cell culture media or tissue extracts are collected and protein concentration is determined.

-

Electrophoresis: Samples are mixed with non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin.

-

Renaturation and Development: After electrophoresis, the gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.

Western Blotting for Signaling Pathway Analysis

Western blotting is a standard technique to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways by doxycycline.

Methodology:

-

Cell Lysis and Protein Quantification: Cells are treated with doxycycline and/or a stimulus (e.g., LPS, TNF-α). Whole-cell lysates, or nuclear and cytoplasmic fractions, are prepared using appropriate lysis buffers. Protein concentration is determined using a method such as the Bradford or BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., phospho-IκBα, total IκBα, p65).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

In Vitro Tube Formation Assay for Angiogenesis

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Methodology:

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix, such as Matrigel, and allowed to solidify at 37°C.[18]

-

Cell Seeding and Treatment: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of an angiogenic stimulus (e.g., VEGF) and varying concentrations of doxycycline or a vehicle control.[14]

-

Incubation: The plate is incubated for a period of 4 to 18 hours to allow for the formation of tube-like structures.[18]

-

Visualization and Quantification: The formation of tubes is visualized using a microscope, often after staining with a fluorescent dye like Calcein AM. The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points using image analysis software.

Annexin V/Propidium Iodide Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with doxycycline or a control. Both floating and adherent cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.

Conclusion

Doxycycline hyclate possesses a remarkable array of non-antibiotic properties that hold significant therapeutic promise for a wide range of diseases characterized by inflammation, aberrant tissue remodeling, and angiogenesis. Its ability to inhibit MMPs and modulate key signaling pathways such as NF-κB and MAPK provides a strong rationale for its exploration in new therapeutic contexts. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to empower researchers in their efforts to unlock the full potential of this versatile molecule. Further investigation into the precise molecular interactions and clinical applications of doxycycline's non-antibiotic effects is warranted and is expected to yield novel therapeutic strategies for various challenging diseases.

References

- 1. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of low-dose doxycycline on cytokine secretion in human monocytes stimulated with Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. "Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in" by Carolina V. Alexander-Savino, Matthew S. Hayden et al. [scholar.rochesterregional.org]

- 7. researchgate.net [researchgate.net]

- 8. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. brieflands.com [brieflands.com]

- 14. Doxycycline inhibits MMP-2 retinal activity and modulates the angiogenic process in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Doxycycline modulates VEGF-A expression: Failure of doxycycline-inducible lentivirus shRNA vector to knockdown VEGF-A expression in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Doxycycline induces caspase-dependent apoptosis in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Doxycycline Protects Thymic Epithelial Cells from Mitomycin C-Mediated Apoptosis In Vitro via Trx2-NF-κB-Bcl-2/Bax Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

The Off-Target Impact of Doxycycline Hyclate on Eukaryotic Mitochondrial Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxycycline, a broad-spectrum tetracycline antibiotic, is widely utilized for its bacteriostatic properties, which stem from its ability to inhibit protein synthesis. However, the evolutionary origin of mitochondria from proteobacteria has resulted in a conserved ribosomal structure, making these vital eukaryotic organelles susceptible to the effects of doxycycline. This technical guide provides an in-depth analysis of the mechanisms and consequences of doxycycline hyclate's effects on eukaryotic mitochondrial protein synthesis. It explores the induction of mitonuclear protein imbalance, subsequent mitochondrial dysfunction, and the cellular stress responses that ensue. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

Doxycycline's primary therapeutic action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal A-site and halts peptide chain elongation.[1][2] Due to the striking evolutionary similarities between bacterial ribosomes and mitochondrial ribosomes (mitoribosomes), doxycycline also inhibits mitochondrial protein synthesis in eukaryotic cells.[3][4] This "off-target" effect has significant implications, not only for understanding the side effects of the antibiotic but also for its application in research, particularly in tetracycline-inducible gene expression systems, and its emerging potential in cancer therapy by targeting mitochondrial biogenesis.[3][5]

Mechanism of Action: Inhibition of Mitoribosomal Translation

The eukaryotic mitochondrial ribosome is composed of a small (28S) and a large (39S) subunit. Doxycycline targets the 28S subunit of the mitoribosome.[6] By binding to this subunit, it physically obstructs the A-site, the acceptor site for incoming aminoacyl-tRNA molecules. This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively stalling the elongation phase of protein translation for the 13 essential proteins encoded by mitochondrial DNA (mtDNA).[1][7] These 13 proteins are all critical subunits of the oxidative phosphorylation (OXPHOS) system.

Caption: Doxycycline binds to the 28S subunit of the mitoribosome, blocking tRNA binding and inhibiting protein synthesis.

Consequences of Inhibited Mitochondrial Protein Synthesis

The selective inhibition of mtDNA-encoded protein synthesis by doxycycline triggers a cascade of downstream cellular events.

Mitonuclear Protein Imbalance

The biogenesis of functional OXPHOS complexes requires the coordinated synthesis of proteins from both the nuclear and mitochondrial genomes. By halting the production of the 13 mtDNA-encoded subunits, doxycycline induces a state of "mitonuclear protein imbalance," where the nuclear-encoded subunits are still produced but cannot assemble into functional respiratory chain complexes due to the absence of their mitochondrial-encoded partners.[7][8] This imbalance is a primary driver of subsequent mitochondrial dysfunction.

Impaired Oxidative Phosphorylation (OXPHOS)

The lack of essential mtDNA-encoded subunits leads to the improper assembly and instability of OXPHOS complexes.[7] This directly impairs the electron transport chain and reduces the capacity for oxidative phosphorylation, resulting in:

-

Reduced Oxygen Consumption: A dose-dependent decrease in the mitochondrial oxygen consumption rate (OCR) is a hallmark of doxycycline treatment.[7][8]

-

Decreased ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane leads to a significant reduction in ATP production.[9][10]

-

Metabolic Shift: Cells compensate for the loss of mitochondrial ATP production by upregulating glycolysis.[8]

Mitochondrial Stress and Quality Control

The accumulation of unassembled OXPHOS subunits and overall mitochondrial dysfunction trigger cellular quality control mechanisms:

-

Mitochondrial Unfolded Protein Response (UPRmt): This is a stress response pathway that upregulates the expression of mitochondrial chaperones and proteases to deal with misfolded or unassembled proteins.[7][11]

-

Mitophagy: Damaged or dysfunctional mitochondria are selectively targeted for degradation through mitophagy, a specialized form of autophagy, to maintain cellular homeostasis.[4]

Increased Oxidative Stress

A dysfunctional electron transport chain can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide and other reactive oxygen species (ROS).[9] This increase in mitochondrial ROS can cause oxidative damage to DNA, proteins, and lipids.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 3. Frontiers | Doxycycline, an Inhibitor of Mitochondrial Biogenesis, Effectively Reduces Cancer Stem Cells (CSCs) in Early Breast Cancer Patients: A Clinical Pilot Study [frontiersin.org]

- 4. Frontiers | Doxycycline Induces Mitophagy and Suppresses Production of Interferon-β in IPEC-J2 Cells [frontiersin.org]

- 5. Doxycycline Impairs Mitochondrial Function and Protects Human Glioma Cells from Hypoxia-Induced Cell Death: Implications of Using Tet-Inducible Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complex Mitochondrial Dysfunction Induced by TPP+-Gentisic Acid and Mitochondrial Translation Inhibition by Doxycycline Evokes Synergistic Lethality in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antibiotic Doxycycline Impairs Cardiac Mitochondrial and Contractile Function [mdpi.com]

- 9. Induction of Mitochondrial Dysfunction and Oxidative Damage by Antibiotic Drug Doxycycline Enhances the Responsiveness of Glioblastoma to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Architectural Blueprint of Cellular Response: A Technical Guide to Doxycycline Hyclate's Modulation of Core Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a semisynthetic tetracycline antibiotic, has demonstrated a remarkable capacity to modulate fundamental cellular pathways independent of its antimicrobial properties. This technical guide provides an in-depth exploration of the core cellular mechanisms influenced by doxycycline hyclate treatment, with a focus on its anti-inflammatory, anti-angiogenic, pro-apoptotic, and matrix metalloproteinase (MMP) inhibitory effects. This document serves as a comprehensive resource, amalgamating quantitative data, detailed experimental protocols, and visual representations of key signaling cascades to empower researchers and drug development professionals in harnessing the therapeutic potential of doxycycline.

Introduction

Beyond its well-established role as a bacteriostatic agent that inhibits protein synthesis by binding to the 30S ribosomal subunit[1][2], doxycycline has emerged as a potent modulator of host cellular functions. At sub-antimicrobial concentrations, doxycycline exerts significant influence over a spectrum of biological processes implicated in a variety of pathological conditions, including inflammatory diseases, cancer, and neurodegenerative disorders[3][4]. This guide delineates the primary cellular and molecular pathways targeted by doxycycline, providing a foundational understanding for its application in contemporary therapeutic strategies.

Inhibition of Matrix Metalloproteinases (MMPs)

A cornerstone of doxycycline's non-antibiotic activity is its ability to inhibit MMPs, a family of zinc-dependent endopeptidases crucial for extracellular matrix (ECM) degradation. Dysregulation of MMP activity is a hallmark of numerous diseases, including cancer metastasis and chronic inflammatory conditions[5][6].

Doxycycline's inhibitory action on MMPs, particularly MMP-2 and MMP-9, has been extensively documented[6][7][8]. This inhibition is a key mechanism underlying its therapeutic effects in periodontitis and other conditions characterized by excessive collagenolysis[5].

Quantitative Data: MMP Inhibition

| Target | Cell Type/Model | Doxycycline Concentration | Observed Effect | Reference |

| Active MMP-9 | LPS-induced PC3 cells | 5 µg/mL | Significant inhibition of LPS-induced active MMP-9 level. | [5] |

| MMP-2 Secretion | TSC2-null mouse embryonic fibroblasts | 0.1–100 µg·mL−1 | Reduction in MMP-2 levels. | [6] |

| Active MMP-2 | Human LAM cells | 0.1–100 µg·mL−1 | Decrease in active-MMP-2 levels. | [6] |

| MMP-9 Activity | RANKL-induced RAW264.7 cells | 2 μg/ml | Significant suppression of RANKL-induced MMP-9 activity. | [8] |

| MMP-9 Production | TGF-ß1-induced human corneal epithelial cells | 5-40 µg/mL | Marked inhibition of TGF-ß1–induced MMP-9 production. | [9] |

Experimental Protocol: Gelatin Zymography for MMP Activity

This protocol is adapted from methodologies described for assessing MMP-2 and MMP-9 activity[5][6].

1. Sample Preparation:

- Culture cells (e.g., PC3, MEFs, or LAM cells) to 70-80% confluency.

- Treat cells with desired concentrations of doxycycline hyclate and/or stimuli (e.g., 0.5 µg/mL LPS) in serum-free media for 24-48 hours.

- Collect the conditioned media and centrifuge to remove cellular debris.

- Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

2. Electrophoresis:

- Prepare a 10% SDS-polyacrylamide gel containing 1-2 mg/mL gelatin.

- Load equal amounts of protein (e.g., 25 µg) from each sample mixed with non-reducing sample buffer.

- Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom.

3. Renaturation and Development:

- After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) to remove SDS.

- Incubate the gel in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 200 mM NaCl, and 0.02% Brij-35) at 37°C for 18-48 hours.

4. Staining and Visualization:

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

Gelatinase activity will be visible as clear bands, indicating areas of gelatin degradation. The molecular weight of the bands can be used to identify pro- and active forms of MMP-2 and MMP-9.

Doxycycline's dual inhibition of MMP expression and activity. Modulation of Inflammatory Pathways

Doxycycline exhibits potent anti-inflammatory properties by targeting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators.

NF-κB Pathway

The NF-κB transcription factor family is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes[4][5]. Doxycycline has been shown to inhibit NF-κB activation at multiple levels, including the inhibition of IKK activation and IκBα phosphorylation and degradation[4][10].

MAPK Pathway

The MAPK family, including p38, ERK1/2, and JNK, are crucial signaling molecules that regulate a wide range of cellular processes, including inflammation. Doxycycline has been demonstrated to suppress the phosphorylation and activation of p38 MAPK and ERK1/2 in response to inflammatory stimuli[9].

Quantitative Data: Cytokine and Inflammatory Mediator Modulation

| Target Cytokine/Mediator | Cell Type/Model | Doxycycline Concentration | Observed Effect | Reference |

| TNF-α, IL-1β | LPS-activated primary microglial cells | Concentration-dependent | Lowered production of TNF-α and IL-1β. | [11] |

| IL-8, TNF-α, IL-6 | LPS-stimulated immortalized keratinocytes | 0.3 and 0.6 mg/μL (low dose) | Significant reduction in gene expression. | [12] |

| TNF-α, IL-1α, IL-1β, IL-6, IL-8 | A. actinomycetemcomitans-stimulated human monocytic cells | Low doses | Significant inhibition of production. | [13] |

| Multiple Cytokines/Chemokines (IL-1β, IL-6, IL-9, CCL2, etc.) | Syngeneic orthotopic mouse model of breast cancer | Not specified | Decreased concentrations in the tumor. | [10] |

| IL-1β, IL-8 | HaCaT cells | 1.0 μg/mL | Altered gene expression. | [14] |

Experimental Protocol: Western Blot for MAPK and NF-κB Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways[9][15].

1. Cell Culture and Treatment:

- Plate cells (e.g., J774A.1 macrophages, human corneal epithelial cells) and allow them to adhere overnight.

- Pre-treat cells with various concentrations of doxycycline for a specified time (e.g., 24 hours).

- Stimulate the cells with an appropriate agonist (e.g., sonicated leptospira, TGF-β1) for a short duration (e.g., 5-60 minutes) to observe phosphorylation events.

2. Protein Extraction:

- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.

- Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cellular debris.

- Collect the supernatant containing the total protein.

3. SDS-PAGE and Electrotransfer:

- Determine protein concentration of the lysates.

- Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate the proteins on an SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-IκBα) overnight at 4°C.

- Wash the membrane three times with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

5. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

}

Induction of Apoptosis

Doxycycline has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This effect contributes to its anti-neoplastic properties. Doxycycline can trigger apoptosis through both the extrinsic and intrinsic pathways.

The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to cell death[11][16]. Studies have shown that doxycycline can induce apoptosis through the activation of caspase-8 and the release of cytochrome c[16].

Quantitative Data: Induction of Apoptosis

| Cell Line | Doxycycline Concentration | Treatment Duration | Apoptotic Effect | Reference |

| H9 (CTCL cell line) | 10 μg/mL and 40 μg/mL | Not specified | Increased percentage of late apoptotic cells from 2.49% to 14.2% and 31.3%, respectively. | [16] |

| H9 (CTCL cell line) | 10μg/mL | 48 hours | 55.63% late apoptosis, which was reduced to 17.3% with a caspase-8 inhibitor. | [11] |

| Primary Sézary Syndrome Cells | 40μg/mL | 48 hours | Increased late apoptotic cells from 26.1% (untreated) to 85.8%. | [16] |

| A549 and Fibroblasts | Not specified (in combination with gemcitabine) | Last 2 days of treatment | Increased caspase 9 and 3/7 activities. | [17] |

Experimental Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is based on methods used to assess doxycycline-induced apoptosis[11][16][18].

1. Cell Treatment:

- Culture cells (e.g., CTCL cell lines) in appropriate media.

- Treat cells with varying concentrations of doxycycline for the desired duration (e.g., 48 hours).

- Include an untreated control group.

2. Cell Staining:

- Harvest the cells, including any floating cells in the media.

- Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer.

- Add PE-conjugated Annexin V and a viability dye such as 7-AAD or Propidium Iodide (PI) to the cell suspension.

- Incubate in the dark for 15-20 minutes at room temperature.

3. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer (e.g., FACSAria).

- Excite the fluorochromes with an appropriate laser and collect the emission signals.

- Gate the cell population based on forward and side scatter to exclude debris.

- Analyze the fluorescence signals to differentiate between:

- Live cells (Annexin V- / PI-)

- Early apoptotic cells (Annexin V+ / PI-)

- Late apoptotic/necrotic cells (Annexin V+ / PI+)

- Necrotic cells (Annexin V- / PI+)

4. Data Interpretation:

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by doxycycline treatment.

Doxycycline-induced apoptosis via extrinsic and intrinsic pathways. Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Doxycycline has been shown to inhibit angiogenesis both in vitro and in vivo[19][20][21]. This anti-angiogenic effect is mediated through multiple mechanisms, including the inhibition of MMPs (which are required for endothelial cell migration and invasion) and the direct inhibition of endothelial cell proliferation and tube formation[22][23].

Quantitative Data: Anti-Angiogenesis Effects

| Model System | Doxycycline Treatment | Observed Effect | Reference |

| Chicken Chorioallantoic Membrane (CAM) | Dose-dependent | Loss of the chorionic plexus. | [21] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Dose-dependent | Inhibition of VEGF-induced proliferation. | [22] |

| VEGF-induced Corneal Neovascularization (rat model) | 0.1% doxycycline (topical) | Decreased vessel length and area. | [23] |

| Bovine Aortic Endothelial Cells (BAECs) | 0.78–6.25 μg/mL | Significant reduction in VEGF-induced tube formation. | [19] |

Experimental Protocol: In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures and is a common method to evaluate angiogenesis in vitro[19].

1. Preparation:

- Thaw Matrigel on ice overnight.

- Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

2. Cell Seeding and Treatment:

- Harvest endothelial cells (e.g., HUVECs or BAECs).

- Resuspend the cells in media containing the desired concentrations of doxycycline and an angiogenic stimulus (e.g., 10 ng/mL VEGF).

- Seed the cells onto the Matrigel-coated wells.

- Include appropriate controls (e.g., vehicle control, positive inhibition control like suramin).

3. Incubation and Visualization:

- Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

- Monitor the formation of tube-like structures using an inverted microscope.

- Capture images of the tube networks.

4. Quantification:

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Experimental workflow for the in vitro tube formation assay. Impact on Mitochondrial Function

Recent studies have highlighted that doxycycline can affect mitochondrial function, primarily by inhibiting mitochondrial protein synthesis due to the similarity between mitochondrial and bacterial ribosomes. This can lead to altered cellular metabolism, including reduced oxygen consumption and a shift towards glycolysis[24][25].

Experimental Protocol: Seahorse XF Cell Mito Stress Test

This protocol provides a general outline for assessing mitochondrial respiration using a Seahorse XF Analyzer, adapted from standard protocols[26][27].

1. Cell Culture:

- Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere.

- Treat cells with doxycycline for the desired duration (e.g., 4-72 hours for long-term effects).

2. Assay Preparation:

- Hydrate the sensor cartridge of the Seahorse XF Analyzer with calibrant overnight in a non-CO2 incubator at 37°C.

- Replace the cell culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

- Load the injection ports of the sensor cartridge with mitochondrial stress-inducing compounds:

- Port A: Oligomycin (ATP synthase inhibitor)

- Port B: FCCP (uncoupling agent)

- Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

3. Seahorse XF Assay:

- Calibrate the Seahorse XF Analyzer.

- Place the cell culture microplate in the analyzer and initiate the assay protocol.

- The analyzer will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the mitochondrial inhibitors.

4. Data Analysis:

- The software will calculate key parameters of mitochondrial function:

- Basal respiration

- ATP-linked respiration

- Maximal respiration

- Spare respiratory capacity

- Proton leak

- Compare these parameters between doxycycline-treated and control cells to assess the impact on mitochondrial function.

Conclusion

Doxycycline hyclate's therapeutic potential extends far beyond its antibiotic origins. Its ability to modulate fundamental cellular pathways—including MMP activity, inflammation, apoptosis, and angiogenesis—positions it as a multifaceted agent for a wide range of diseases. This technical guide provides a framework for understanding and investigating these non-canonical effects. The detailed protocols and compiled quantitative data offer a starting point for researchers to design and execute experiments aimed at further elucidating doxycycline's mechanisms of action and exploring its utility in novel therapeutic contexts. As our understanding of these pathways deepens, so too will the opportunities to repurpose and optimize this well-established drug for the challenges of modern medicine.

References

- 1. Frontiers | Doxycycline Changes the Transcriptome Profile of mIMCD3 Renal Epithelial Cells [frontiersin.org]

- 2. Effects of doxycycline on gene expression in Wolbachia and Brugia malayi adult female worms in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. "Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in" by Carolina V. Alexander-Savino, Matthew S. Hayden et al. [scholar.rochesterregional.org]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. Doxycycline inhibits matrix metalloproteinase-2 secretion from TSC2-null mouse embryonic fibroblasts and lymphangioleiomyomatosis cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Anti-Inflammatory Properties of Low and High Doxycycline Doses: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of low-dose doxycycline on cytokine secretion in human monocytes stimulated with Aggregatibacter actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mitochondria as target to inhibit proliferation and induce apoptosis of cancer cells: the effects of doxycycline and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Doxycycline Induces Apoptosis and Inhibits Proliferation and Invasion of Human Cervical Carcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Doxycycline inhibits MMP-2 retinal activity and modulates the angiogenic process in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effects of tetracyclines on angiogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition by doxycycline of angiogenesis in the chicken chorioallantoic membrane (CAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. iovs.arvojournals.org [iovs.arvojournals.org]

- 23. Doxycycline-mediated inhibition of corneal angiogenesis: an MMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Complex Mitochondrial Dysfunction Induced by TPP+-Gentisic Acid and Mitochondrial Translation Inhibition by Doxycycline Evokes Synergistic Lethality in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

- 27. agilent.com [agilent.com]

Doxycycline Hyclate's Role in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxycycline, a widely used tetracycline antibiotic, has emerged as a powerful tool for the precise control of gene expression in biomedical research. Its utility extends far beyond its antimicrobial properties, offering researchers the ability to conditionally turn genes on and off in eukaryotic cells and animal models. This technical guide provides an in-depth exploration of the core mechanisms by which doxycycline hyclate regulates gene expression, with a primary focus on the tetracycline-inducible (Tet) systems. Furthermore, this document delves into the pleiotropic effects of doxycycline on endogenous gene expression, particularly its modulation of key signaling pathways such as NF-κB and MAPKs, and its influence on the expression of matrix metalloproteinases (MMPs). Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required to effectively utilize doxycycline in their experimental designs.

The Tetracycline-Inducible Gene Expression Systems: A Powerful Molecular Switch

The most prominent role of doxycycline in gene expression research is as the key regulator of the Tet-On and Tet-Off inducible systems.[1][2][3] These systems provide a reversible switch to control the expression of a gene of interest (GOI) with high precision.[1][2][3]

1.1. The Tet-Off System: Gene Expression in the Absence of Doxycycline

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and a transcriptional activation domain (like VP16), binds to a tetracycline response element (TRE) in the promoter of the GOI, thereby driving its expression.[3][4] When doxycycline is introduced, it binds to tTA, inducing a conformational change that prevents it from binding to the TRE, thus shutting down gene transcription.[3][4]

1.2. The Tet-On System: Gene Expression in the Presence of Doxycycline

Conversely, the Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA) that can only bind to the TRE and activate transcription in the presence of doxycycline.[3][4] This system is often preferred for its faster responsiveness and the ability to initiate gene expression at a specific time point by simply adding doxycycline.[4]

Quantitative Aspects of Doxycycline-Mediated Gene Regulation

The precise control of gene expression using doxycycline is dose- and time-dependent. Understanding these quantitative parameters is crucial for designing and interpreting experiments.

2.1. Dose-Response Characteristics

The concentration of doxycycline required for optimal induction of gene expression varies between cell lines and the specific Tet system used. Generally, concentrations ranging from 10 ng/mL to 10 µg/mL are effective.[5] It is recommended to perform a dose-response curve to determine the optimal concentration for a specific experimental setup.[6]

| Cell Line | Doxycycline Concentration | Fold Induction | Gene/Reporter | Reference |

| CHO | 0.1 - 10 µg/mL | Dose-dependent increase | MuSEAP | [5] |

| HeLa | 50 - 100 ng/mL | Linear range of induction | GFP, Luciferase | [7] |

| C. albicans | 5 - 10 µg/mL | Significant increase | GFPmut2 | [8] |

| SAM Bacteria | 10 - 20 ng/mL | Saturated expression | Rluc8 | [9] |

| Transgenic Mice | 2 mg/mL in drinking water | >10^5-fold in hepatocytes | Luciferase | [10] |

2.2. Time-Course of Induction

The induction of gene expression following doxycycline administration is rapid. In vivo, detectable expression can be observed as early as 6 hours, with maximal levels reached within 24 hours in many tissues.[11] In cell culture, induction can be seen within hours, with peak expression typically occurring between 24 and 72 hours.[2]

| Model System | Time Post-Induction | Observation | Reference |

| Mouse Brain (in vivo) | 6 hours | Detectable expression | [11] |

| Mouse Brain (in vivo) | 24 hours | Maximum expression | [11] |

| Zebrafish Larvae | 8 hours | Apparent GFP expression | [2] |

| Zebrafish Larvae | 16 - 72 hours | Increasing GFP expression | [2] |

| DLBCL Cells (in vitro) | 12 hours | Decreased NF-κB target mRNA | [1] |

Beyond the Switch: Doxycycline's Impact on Endogenous Gene Expression

Beyond its role in engineered systems, doxycycline can independently modulate the expression of a variety of endogenous genes, primarily through its anti-inflammatory and anti-proliferative properties. These effects are often mediated by its influence on critical signaling pathways.

3.1. Inhibition of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Doxycycline has been shown to inhibit the NF-κB signaling pathway.[12][13][14] This inhibition can occur through the prevention of IκBα phosphorylation, which is a critical step in NF-κB activation.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Doxycycline Delivery Methods for Tet-Inducible Gene Expression in a Subcutaneous Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in" by Carolina V. Alexander-Savino, Matthew S. Hayden et al. [scholar.rochesterregional.org]

- 14. Doxycycline attenuates breast cancer related inflammation by decreasing plasma lysophosphatidate concentrations and inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Impact of doxycycline hyclate on cellular metabolism in vitro

An In-depth Technical Guide: The Impact of Doxycycline Hyclate on Cellular Metabolism In Vitro

Executive Summary

Doxycycline, a broad-spectrum antibiotic of the tetracycline class, is primarily known for its bacteriostatic activity, which it achieves by inhibiting protein synthesis through binding to the 30S ribosomal subunit.[1][2][] Due to the endosymbiotic origin of mitochondria, a structural similarity exists between bacterial and mitochondrial ribosomes. This similarity allows doxycycline to exert significant "off-target" effects on eukaryotic cells, particularly by disrupting mitochondrial protein synthesis.[4][5][6][7] This interference leads to a cascade of metabolic alterations, including impaired mitochondrial respiration, a compensatory shift towards glycolysis, and the induction of oxidative stress. These effects have profound implications for basic research utilizing doxycycline-inducible systems and are being actively explored for their therapeutic potential in oncology. This guide provides a comprehensive overview of the in vitro effects of doxycycline hyclate on cellular metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action on Mitochondria

The primary mechanism by which doxycycline impacts cellular metabolism is through the inhibition of mitochondrial translation. Mitochondria possess their own ribosomes (mitoribosomes) responsible for synthesizing 13 essential protein subunits of the electron transport chain (ETC). Doxycycline binds to the small subunit of the mitoribosome, impeding the synthesis of these crucial ETC components.[7][8] This leads to a "mitonuclear protein imbalance," where nuclear DNA-encoded mitochondrial proteins are still produced, but their mtDNA-encoded counterparts are deficient.[9][10] The consequence is a disruption in the assembly and function of the respiratory chain complexes, leading to impaired oxidative phosphorylation (OXPHOS).

Quantitative Impact on Cellular Metabolism

The disruption of mitochondrial function by doxycycline triggers significant and measurable changes in key metabolic parameters. Treatment of various human cell lines with doxycycline at concentrations commonly used in inducible gene expression systems (100 ng/mL - 5 µg/mL) leads to a distinct metabolic reprogramming.[4][11]

Inhibition of Mitochondrial Respiration

Doxycycline treatment directly impairs mitochondrial respiration. This is observed as a dose-dependent decrease in the oxygen consumption rate (OCR), affecting basal respiration, ATP-linked respiration, and maximal respiratory capacity.[5][10][12] The reduction in OXPHOS capacity is particularly pronounced for complex I-driven respiration.[9][10] This impairment in the electron transport chain also leads to a decrease in the mitochondrial membrane potential.[5][12]

Compensatory Shift to Glycolysis

To compensate for the reduced ATP production from oxidative phosphorylation, cells upregulate glycolysis.[4][13] This metabolic shift is characterized by an increased rate of glucose consumption and a corresponding increase in the secretion of lactate, the end product of anaerobic glycolysis.[4][11][14] This phenomenon is often referred to as a "glycolytic phenotype."

Induction of Oxidative Stress

The dysfunctional electron transport chain resulting from doxycycline treatment leads to an increase in electron leakage and the subsequent production of reactive oxygen species (ROS), particularly mitochondrial superoxide.[7][12][15] This elevation in intracellular ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids.[12]

Data Summary

The following tables summarize the quantitative effects of doxycycline on cellular metabolism as reported in the literature.

Table 1: Effect of Doxycycline on Mitochondrial Respiration and ATP Levels

| Cell Line | Doxycycline Concentration | Duration of Treatment | Effect on Basal OCR | Effect on Maximal OCR | Effect on ATP Levels | Reference |

| Glioblastoma (A172, U87) | Not Specified | Not Specified | Decreased | Decreased | Decreased | [12] |

| Human Cell Lines (Panel) | 1 µg/mL | 96 hours | Significantly impaired in 8/9 cell lines | Not Reported | Not Reported | [4] |

| Lung Adenocarcinoma (A549) | Not Specified | 5 days | Decreased | Decreased | No Change | [5] |